molecular formula C4H13BrN2S2 B1262238 Cystamine Hydrobromide

Cystamine Hydrobromide

Cat. No. B1262238
M. Wt: 233.2 g/mol
InChI Key: LGUNFLLJLFIEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A radiation-protective agent that interferes with sulfhydryl enzymes. It may also protect against carbon tetrachloride liver damage.

Scientific Research Applications

Neuroprotection in Neurodegenerative Diseases

Cystamine has shown promising results as a neuroprotective agent, particularly in the context of Huntington's and Parkinson's diseases. Studies have revealed its effectiveness in up-regulating brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and growth of neurons. For instance, cystamine treatment in mouse models of Parkinson's disease resulted in increased expression of BDNF, offering protection against neurodegenerative processes and reversing motor impairments. This effect has been observed in both preventive and restorative capacities, highlighting cystamine's potential in treating neurodegenerative diseases (Gibrat et al., 2010); (Cisbani et al., 2015).

Modulation of Transglutaminase Activity

Cystamine exerts its effects partly through the inhibition of transglutaminase activity, a process linked to neurodegeneration. Inhibition of transglutaminase by cystamine has been shown to impede various processes that contribute to neurodegeneration, such as protein cross-linking and the attachment of ceramide to proteins. This property makes cystamine a valuable tool for identifying transglutaminase substrates in diseased brains and understanding the underlying mechanisms of neurodegenerative diseases (Jeitner et al., 2005).

Role in Liver Fibrosis

Research has also indicated that cystamine can ameliorate liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix proteins. Cystamine's effect in reducing liver fibrosis has been attributed to its ability to inhibit tissue transglutaminase, leading to a decrease in the synthesis of the extracellular matrix and reduced activation of hepatic stellate cells (Qiu et al., 2007).

Antioxidant Properties

Cystamine has demonstrated antioxidant properties, particularly by increasing levels of l-cysteine, an important cellular antioxidant. This increase in antioxidant capacity is believed to confer neuroprotective effects in models of Huntington's disease, as oxidative stress is a key contributor to neurodegeneration (Fox et al., 2004).

Antibacterial and Antioxidative Properties in Nanohybrids

Innovative applications of cystamine include its conjugation with graphene oxide (GO), forming a nanohybrid with low cytotoxicity but high antibacterial activity. This nanohybrid demonstrates strong reactive oxygen species effects and holds potential for treating dermatological disorders due to its antibacterial and antioxidative properties (Nanda et al., 2015).

Cardioprotective Effects

Cystamine has shown protective effects against lupus-associated cardiac hypertrophy. It attenuates left ventricular hypertrophy and suppresses hypertrophic mediators, highlighting its potential use in mitigating lupus-associated cardiac damages (Tzang et al., 2013).

properties

Product Name

Cystamine Hydrobromide

Molecular Formula

C4H13BrN2S2

Molecular Weight

233.2 g/mol

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine;hydrobromide

InChI

InChI=1S/C4H12N2S2.BrH/c5-1-3-7-8-4-2-6;/h1-6H2;1H

InChI Key

LGUNFLLJLFIEHC-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCN)N.Br

synonyms

2,2' Dithiobisethanamine
2,2'-Dithiobisethanamine
Calcium Salt, Cystamine
Cystamine
Cystamine Calcium Salt
Cystamine Diacetate
Cystamine Dihydrobromide
Cystamine Dihydrochloride
Cystamine Hydrobromide
Cystamine Hydrochloride
Cystamine Sulfate
Cystamine Sulfate (1:1)
Cysteinamine Disulfide
Cystinamin
Cystineamine
Decarboxycystine
Diacetate, Cystamine
Diaminodiethyldisulfide
Dihydrobromide, Cystamine
Dihydrochloride, Cystamine
Disulfide, Cysteinamine
Hydrobromide, Cystamine
Hydrochloride, Cystamine
Sulfate, Cystamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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